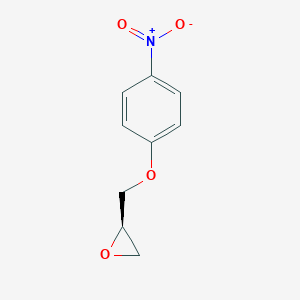

Oxirane, ((4-nitrophenoxy)methyl)-, (R)-

Description

BenchChem offers high-quality Oxirane, ((4-nitrophenoxy)methyl)-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, ((4-nitrophenoxy)methyl)-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(4-nitrophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIGOBKNDYAZTP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154722 | |

| Record name | Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125279-81-4 | |

| Record name | 1,2-Epoxy-3-(p-nitrophenoxy)propane, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-EPOXY-3-(P-NITROPHENOXY)PROPANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IWT8U7IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-((4-nitrophenoxy)methyl)oxirane: A Chiral Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique trifunctional nature—comprising a reactive epoxide ring, a chiral center, and an electron-deficient aromatic system—renders it an essential precursor for the enantioselective synthesis of a wide array of complex molecules, most notably β-adrenergic blocking agents (β-blockers) and other pharmacologically active compounds. The presence of the nitro group on the phenyl ring enhances the leaving group ability of the phenoxy moiety and provides a handle for further functionalization, making it a strategic choice in multi-step synthetic routes.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (R)-((4-nitrophenoxy)methyl)oxirane, with a focus on its practical utility for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

(R)-((4-nitrophenoxy)methyl)oxirane is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | |

| Synonyms | (R)-Glycidyl 4-nitrophenyl ether, (R)-(-)-Glycidyl p-nitrophenyl ether | |

| CAS Number | 100359-54-8 | |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Appearance | Yellowish solid | |

| Melting Point | 67.3 °C (for racemic mixture) | |

| Boiling Point | 150-156 °C at 3 Torr (for racemic mixture) | |

| Density | 1.34 g/cm³ (for racemic mixture) |

Spectroscopic Characterization

Accurate characterization of (R)-((4-nitrophenoxy)methyl)oxirane is crucial for its use in synthesis. The following are expected spectroscopic data based on the analysis of its racemic form and similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic, oxirane, and methylene protons. The aromatic protons of the 4-nitrophenyl group will appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the oxirane ring will exhibit complex splitting patterns in the range of δ 2.5-3.5 ppm, while the methylene protons adjacent to the ether oxygen will appear as a multiplet around δ 4.0-4.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbons of the oxirane ring are expected to resonate in the range of δ 40-55 ppm, and the methylene carbon of the ether linkage around δ 70 ppm.

IR (Infrared) Spectroscopy: The IR spectrum of the racemic compound, 2-((4-Nitrophenoxy)methyl)oxirane, is available on PubChem and shows characteristic absorption bands.[1] Key peaks include:

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-3000 cm⁻¹: C-H stretching of the aliphatic methylene and oxirane groups.

-

~1590 and 1490 cm⁻¹: C=C stretching of the aromatic ring.

-

~1520 and 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

-

~915 and 840 cm⁻¹: Characteristic bands for the epoxide ring.

Mass Spectrometry (MS): The mass spectrum of the racemic compound is also available on PubChem.[1] The molecular ion peak [M]⁺ is expected at m/z 195.05.

Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane

The most common and efficient method for the synthesis of (R)-((4-nitrophenoxy)methyl)oxirane involves the Williamson ether synthesis, reacting 4-nitrophenol with an enantiomerically pure (R)-epihalohydrin, typically (R)-epichlorohydrin, in the presence of a base. The chirality of the starting epihalohydrin is transferred to the final product.

Figure 1: General synthetic scheme for (R)-((4-nitrophenoxy)methyl)oxirane.

Experimental Protocol: Synthesis of (R)-((4-nitrophenoxy)methyl)oxirane

This protocol is adapted from established procedures for the synthesis of similar glycidyl ethers.[2][3]

Materials:

-

4-Nitrophenol

-

(R)-Epichlorohydrin

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 1 hour.

-

Add (R)-epichlorohydrin (1.2 eq) dropwise to the refluxing mixture over 30 minutes.

-

Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure (R)-((4-nitrophenoxy)methyl)oxirane as a yellowish solid.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without promoting significant side reactions like epoxide ring-opening.

-

Solvent: Acetone is a good solvent for both reactants and is relatively easy to remove after the reaction.

-

Stoichiometry: A slight excess of (R)-epichlorohydrin is used to ensure complete consumption of the 4-nitrophenol.

-

Purification: Recrystallization is an effective method for obtaining a highly pure crystalline product.

Reactivity and Mechanistic Insights

The cornerstone of the synthetic utility of (R)-((4-nitrophenoxy)methyl)oxirane lies in the nucleophilic ring-opening of the epoxide . This reaction is highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism.[4][5]

Figure 2: Mechanism of nucleophilic ring-opening of the epoxide.

Key Mechanistic Features:

-

Regioselectivity: Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (the terminal methylene carbon).[4][5] This is a classic example of sterically controlled Sₙ2 attack.

-

Stereospecificity: The Sₙ2 attack occurs from the backside, leading to an inversion of configuration at the stereocenter that is attacked. This predictable stereochemical outcome is fundamental to its application in asymmetric synthesis.

-

Influence of the 4-Nitrophenyl Group: The electron-withdrawing nitro group makes the phenoxy group a better leaving group in certain reactions and can also influence the reactivity of the epoxide through inductive effects.

Applications in Drug Development and Chiral Synthesis

(R)-((4-nitrophenoxy)methyl)oxirane is a key intermediate in the synthesis of numerous chiral molecules, particularly pharmaceuticals.

Synthesis of (S)-β-Blockers

One of the most prominent applications is in the enantioselective synthesis of (S)-β-blockers, such as (S)-propranolol.[6] The biological activity of many β-blockers resides primarily in the (S)-enantiomer.

Figure 3: Synthesis of (S)-Propranolol.

In this synthesis, the isopropylamine acts as the nucleophile, attacking the terminal carbon of the epoxide ring of (R)-((4-nitrophenoxy)methyl)oxirane. This results in the formation of the desired (S)-enantiomer of propranolol with high enantiomeric excess.

Synthesis of Other Chiral Molecules

The versatility of (R)-((4-nitrophenoxy)methyl)oxirane extends beyond β-blockers. It can be used to introduce a chiral C₃ unit into a variety of molecular scaffolds. The resulting β-amino alcohols are valuable intermediates for the synthesis of:

-

Chiral ligands for asymmetric catalysis.

-

Natural products and their analogues.

-

Other classes of pharmaceutical agents.

The regioselectivity of the ring-opening can be influenced by the choice of nucleophile and reaction conditions, including the use of Lewis acid catalysts which can alter the site of nucleophilic attack.[4][7]

Safety and Handling

(R)-((4-nitrophenoxy)methyl)oxirane should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

Epoxides are a class of compounds that are often considered to be potential alkylating agents.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for the (R)-enantiomer, the SDS for similar compounds or the racemic mixture should be consulted as a precautionary measure.

Conclusion

(R)-((4-nitrophenoxy)methyl)oxirane is a powerful and versatile chiral building block with significant applications in asymmetric synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and predictable reactivity make it an invaluable tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 434-439. [Link]

-

Reddy, M. S., Narender, P., & Nageswar, Y. V. D. (2010). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 46(42), 8049-8051. [Link]

-

Xu, M., Dong, L. H., Yin, M. J., Wang, F., & Xu, J. H. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5738. [Link]

-

PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

-

Norris, J. (2018, March 3). Regioselectivity of epoxide ring-opening [Video]. YouTube. [Link]

-

MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. [Link]

-

Koppenhoefer, B., & Schurig, V. (1988). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloro-1-alkanols. Organic Syntheses, 66, 160. [Link]

-

PubChem. (n.d.). Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Itsuno, S. (2017). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. Catalysts, 7(12), 376. [Link]

-

S, V., & P, K. (2015). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 20(8), 14868–14881. [Link]

-

Li, C. L., Shen, K. H., & Liu, R. S. (2007). Synthesis of glycidyl propargyl ether. Tetrahedron Letters, 48(49), 8679-8682. [Link]

-

A, A. A., & B, C. D. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. World Journal of Advanced Research and Reviews, 22(2), 1143-1157. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline [scielo.org.co]

- 4. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 5. youtube.com [youtube.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

(R)-((4-nitrophenoxy)methyl)oxirane physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of (R)-((4-nitrophenoxy)methyl)oxirane

Introduction

(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-Glycidyl 4-nitrophenyl ether, is a chiral epoxide of significant interest in medicinal chemistry and drug development. Its structure combines a reactive oxirane ring, a rigid p-nitrophenyl group, and a defined stereocenter, making it a valuable building block for the asymmetric synthesis of complex molecules. The nitro group can serve as a precursor for an amino group or as an electron-withdrawing moiety to modulate the reactivity of the aromatic ring. The epoxide functionality is a versatile electrophile, susceptible to nucleophilic ring-opening reactions, which is a cornerstone of its utility in constructing larger molecular frameworks.

This guide provides a comprehensive overview of the core physical characteristics of (R)-((4-nitrophenoxy)methyl)oxirane, offering a foundational dataset for researchers and scientists. Understanding these properties is paramount for its effective handling, storage, reaction design, and purification. The subsequent sections detail the compound's key physical and spectroscopic properties, alongside a robust protocol for one of the most critical characterization techniques: melting point determination by Differential Scanning Calorimetry (DSC).

Core Physical Characteristics

The physical properties of a compound are dictated by its molecular structure—the arrangement of atoms and the nature of the bonds connecting them. For (R)-((4-nitrophenoxy)methyl)oxirane, the presence of a polar nitro group, an ether linkage, and an aromatic ring, combined with its specific three-dimensional arrangement, gives rise to its characteristic properties.

| Physical Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | [1] |

| Synonyms | (R)-Glycidyl 4-nitrophenyl ether, (R)-(-)-Glycidyl 4-nitrophenyl ether | [1] |

| CAS Number | 125279-81-4 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | Yellow solid | [] |

| Melting Point | 67.3 °C (for the racemic mixture, CAS 5255-75-4) | [4] |

| Boiling Point | 150-156 °C at 3 Torr (for the racemic mixture) | [4] |

| Density | 1.34 g/cm³ (for the racemic mixture) | [] |

| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate. Limited solubility in water. | Inferred from related compounds[5][6] |

Note on Enantiomeric Properties: The melting and boiling points cited are for the racemic mixture. While pure enantiomers can sometimes exhibit slightly different melting points from their racemates, the values for (R)-((4-nitrophenoxy)methyl)oxirane are expected to be very similar to those reported.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a compound. The expected spectroscopic data for (R)-((4-nitrophenoxy)methyl)oxirane are as follows:

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear further downfield (e.g., ~δ 8.2 ppm) compared to the protons meta to the nitro group (e.g., ~δ 7.1 ppm) due to the strong electron-withdrawing nature of the nitro group.[7][8][9]

-

Oxirane and Methylene Protons: The protons of the oxirane ring and the adjacent methylene group (CH₂-O) will appear in the upfield region. The methylene protons are diastereotopic and, coupled with the adjacent methine proton of the oxirane, will likely present as a complex multiplet. The protons on the oxirane ring itself will also show complex splitting patterns.

-

-O-CH₂ -CH(oxirane): ~δ 4.0-4.4 ppm (multiplet)

-

-CH₂-CH (oxirane): ~δ 3.3-3.5 ppm (multiplet)

-

-CH(CH₂ )(oxirane): ~δ 2.7-2.9 ppm (multiplet)

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-165 ppm). The carbon bearing the nitro group (C-NO₂) and the carbon bearing the ether linkage (C-O) will be the most downfield and upfield in this region, respectively.[10][11][12][13]

-

Aliphatic Carbons: The three carbons of the glycidyl moiety will appear in the aliphatic region.

-

-O-CH₂ -: ~δ 68-72 ppm

-

-CH (oxirane)-: ~δ 50-52 ppm

-

-CH₂ (oxirane)-: ~δ 44-46 ppm

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[14][15]

-

Aromatic C-H: Stretching vibrations typically appear above 3000 cm⁻¹.

-

Aliphatic C-H: Stretching vibrations appear just below 3000 cm⁻¹.

-

C-O-C (Ether): Stretching bands are expected in the region of 1250-1050 cm⁻¹.

-

Oxirane Ring: Characteristic ring vibrations (breathing) can often be observed around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb heat (an endothermic process), resulting in a measurable difference in heat flow compared to the inert reference. The onset temperature of this endothermic peak is taken as the melting point.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of (R)-((4-nitrophenoxy)methyl)oxirane into a standard aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition during heating. An empty, hermetically sealed aluminum pan is used as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled, linear rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C). A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.

-

Determine the onset temperature of the melting endotherm. This is calculated by the intersection of the pre-transition baseline with the tangent drawn at the point of greatest slope on the leading edge of the peak. The onset temperature is reported as the melting point.

-

The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined to provide further information about the thermal behavior of the sample.

-

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a chiral intermediate like (R)-((4-nitrophenoxy)methyl)oxirane.

Caption: Workflow for the physical characterization of a chiral intermediate.

References

-

PubChem. (n.d.). Oxirane, ((4-nitrophenoxy)methyl)-, (R)-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-[(4-Nitrophenoxy)methyl]oxirane. American Chemical Society. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate.... Retrieved January 12, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

13-C NMR Chemical Shift Table. (n.d.). Retrieved January 12, 2026, from [Link]

-

H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Phenyl glycidyl ether. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2009). 6-(4-Nitrophenoxy)hexanol. Retrieved January 12, 2026, from [Link]

-

SciELO. (2012). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Retrieved January 12, 2026, from [Link]

Sources

- 1. Oxirane, ((4-nitrophenoxy)methyl)-, (R)- | C9H9NO4 | CID 147858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. PHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Phenyl glycidyl ether | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. csustan.edu [csustan.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. compoundchem.com [compoundchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline [scielo.org.co]

A Technical Guide to (R)-((4-nitrophenoxy)methyl)oxirane: Synthesis, Analysis, and Applications in Drug Development

Introduction

(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a pivotal chiral building block in modern medicinal chemistry. Its rigid structure, defined stereochemistry, and versatile reactivity make it an invaluable intermediate in the asymmetric synthesis of complex pharmaceutical agents. The presence of a terminal epoxide ring offers a site for regioselective nucleophilic attack, while the 4-nitrophenoxy group acts as a good leaving group or can be chemically modified, providing a dual handle for synthetic transformations. This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of this compound, with a particular focus on its application in the development of beta-adrenergic blocking agents (beta-blockers). The methodologies described herein are grounded in established chemical principles and are designed to provide researchers and drug development professionals with a comprehensive understanding of this critical synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-((4-nitrophenoxy)methyl)oxirane is essential for its safe handling, storage, and application in synthesis. Key properties are summarized in the table below.[1][2]

| Property | Value | Source |

| CAS Number | 125279-81-4 | [1][3][4] |

| Molecular Formula | C₉H₉NO₄ | [1][3] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| Appearance | Yellow solid | [2] |

| Density | 1.34 g/cm³ | [2] |

| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | [1] |

Synthesis and Purification

The enantioselective synthesis of (R)-((4-nitrophenoxy)methyl)oxirane is most effectively achieved through the hydrolytic kinetic resolution (HKR) of the corresponding racemic epoxide. This method, pioneered by Jacobsen and coworkers, utilizes a chiral (salen)Co(III) complex to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[5][6][7]

Synthesis of Racemic ((4-nitrophenoxy)methyl)oxirane

The precursor for the kinetic resolution is the racemic glycidyl ether, which can be synthesized via a Williamson ether synthesis from 4-nitrophenol and epichlorohydrin.

Experimental Protocol: Synthesis of Racemic ((4-nitrophenoxy)methyl)oxirane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH), to the solution to deprotonate the phenol.

-

Epichlorohydrin Addition: Add epichlorohydrin (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic ((4-nitrophenoxy)methyl)oxirane. This can be further purified by column chromatography on silica gel.

Hydrolytic Kinetic Resolution (HKR)

The HKR of the racemic epoxide is a highly efficient method to obtain the (R)-enantiomer with high enantiopurity.[4][5]

Experimental Protocol: Hydrolytic Kinetic Resolution

-

Catalyst Preparation: The active (salen)Co(III) catalyst is typically generated in situ. The commercially available (R,R)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) is oxidized to the active Co(III) species by air in the presence of a proton source, often acetic acid.

-

Reaction Setup: To a solution of racemic ((4-nitrophenoxy)methyl)oxirane (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or, in some cases, neat) is added the (R,R)-Jacobsen's catalyst (0.5-2.0 mol%).

-

Initiation of Resolution: Add water (0.5-0.6 eq) to the mixture. The substoichiometric amount of water is crucial as it ensures that only one enantiomer is consumed.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the resolution can be monitored by chiral HPLC.

-

Workup and Purification: Upon completion, the reaction mixture will contain the desired (R)-((4-nitrophenoxy)methyl)oxirane and the diol byproduct from the hydrolysis of the (S)-enantiomer. The solvent is removed under reduced pressure. The desired epoxide can be separated from the more polar diol by flash column chromatography on silica gel.

Logical Flow of Synthesis and Resolution

Sources

- 1. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 6. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Blueprint of (R)-((4-nitrophenoxy)methyl)oxirane: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic signature of the chiral epoxide, (R)-((4-nitrophenoxy)methyl)oxirane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this important chemical entity. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and interpretive logic that are crucial for structural elucidation and quality control.

Introduction: The Significance of (R)-((4-nitrophenoxy)methyl)oxirane

(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether, is a valuable chiral building block in organic synthesis. Its electrophilic oxirane ring, coupled with the defined stereochemistry at the C2 position, makes it a versatile precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. The presence of the 4-nitrophenoxy group provides a useful chromophore and can influence the reactivity of the epoxide.

Accurate spectroscopic characterization is paramount to ensure the chemical identity, purity, and stereochemical integrity of this compound. This guide provides a detailed examination of its expected spectroscopic properties.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of (R)-((4-nitrophenoxy)methyl)oxirane.

Caption: Structure of (R)-((4-nitrophenoxy)methyl)oxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Expertise & Experience: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds due to its good solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert, volatile, and its protons resonate at a high field (0 ppm), away from the signals of most organic compounds. Shimming is a critical step to optimize the magnetic field homogeneity, which directly impacts the resolution and lineshape of the NMR signals.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H on C1 (oxirane) | ~2.7 - 2.9 | dd | 2H | Protons on the terminal carbon of the epoxide ring. They are diastereotopic and will appear as two distinct signals, each a doublet of doublets due to geminal and vicinal coupling. |

| H on C2 (oxirane) | ~3.2 - 3.4 | m | 1H | This proton is on the chiral center and is coupled to the two protons on C1 and the two protons on C3. |

| H on C3 (methylene bridge) | ~4.0 - 4.4 | m | 2H | These protons are adjacent to the electron-withdrawing ether oxygen and are deshielded. They are diastereotopic and will show complex splitting. |

| Aromatic Protons (ortho to -O) | ~7.0 - 7.2 | d | 2H | These protons are on the aromatic ring adjacent to the ether linkage. |

| Aromatic Protons (ortho to -NO₂) | ~8.1 - 8.3 | d | 2H | These protons are adjacent to the strongly electron-withdrawing nitro group and are significantly deshielded. |

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups. The electron-withdrawing nature of the nitro group and the ether oxygen causes a downfield shift (deshielding) of the aromatic and adjacent aliphatic protons, respectively.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (oxirane) | ~44 - 46 | The terminal carbon of the epoxide ring. |

| C2 (oxirane) | ~50 - 52 | The substituted carbon of the epoxide ring, shifted downfield due to the attachment of the side chain. |

| C3 (methylene bridge) | ~69 - 71 | This carbon is attached to the ether oxygen and is significantly deshielded. |

| Aromatic Carbons (ortho to -O) | ~114 - 116 | Shielded by the electron-donating effect of the ether oxygen. |

| Aromatic Carbons (ortho to -NO₂) | ~125 - 127 | Deshielded by the electron-withdrawing nitro group. |

| Aromatic Carbon (ipso to -O) | ~163 - 165 | The carbon directly attached to the ether oxygen. |

| Aromatic Carbon (ipso to -NO₂) | ~141 - 143 | The carbon directly attached to the nitro group. |

Authoritative Grounding: The chemical shifts for carbons in epoxide rings typically appear in the 40-60 ppm range, while carbons attached to an ether oxygen are found in the 60-80 ppm region[1]. Aromatic carbons exhibit a wide range of chemical shifts depending on the nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis

For a Solid Sample (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Expertise & Experience: The KBr pellet method is often preferred for solid samples as it minimizes scattering of the infrared beam and produces a high-quality spectrum. It is crucial to use dry KBr and to grind the sample thoroughly to obtain a homogenous mixture and a clear pellet.

Predicted IR Data and Interpretation

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H stretch | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds of the oxirane and methylene groups. |

| Asymmetric NO₂ stretch | 1530 - 1500 | Strong | The asymmetric stretching vibration of the nitro group is a very strong and characteristic absorption. |

| Symmetric NO₂ stretch | 1350 - 1330 | Strong | The symmetric stretching vibration of the nitro group is another strong and characteristic band. |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Weak | Stretching vibrations within the benzene ring. |

| Asymmetric C-O-C stretch (ether) | 1280 - 1240 | Strong | The asymmetric stretching of the aryl-alkyl ether linkage. |

| Symmetric C-O-C stretch (ether) | 1050 - 1010 | Medium | The symmetric stretching of the aryl-alkyl ether linkage. |

| Oxirane C-O stretch | ~850 | Medium | The ring breathing vibration of the epoxide. |

Authoritative Grounding: The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of a nitro aromatic compound. The strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Experimental Protocol: EI-MS Analysis

Caption: Workflow for Electron Impact Mass Spectrometry (EI-MS) Analysis.

Expertise & Experience: Electron Impact (EI) is a hard ionization technique that leads to extensive fragmentation. A standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that are suitable for library matching.

Mass Spectrum Data and Fragmentation Analysis

Molecular Ion (M⁺): The molecular formula of (R)-((4-nitrophenoxy)methyl)oxirane is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . The molecular ion peak is expected at m/z = 195.

Experimental Data: A GC-MS analysis of the racemic mixture, 2-((4-Nitrophenoxy)methyl)oxirane, shows prominent peaks at m/z values of 195, 57, and 29.[2]

Proposed Fragmentation Pathway:

Caption: Proposed EI-MS Fragmentation Pathway.

Interpretation:

-

m/z = 195 (Molecular Ion): This peak corresponds to the intact molecule that has lost one electron.

-

m/z = 57: This is a very common and often abundant fragment for glycidyl ethers. It corresponds to the [C₃H₅O]⁺ ion, formed by the cleavage of the bond between the methylene bridge and the ether oxygen.

-

m/z = 29: This fragment, [C₂H₅]⁺, can be formed from further fragmentation of the m/z 57 ion.

-

Other Expected Fragments:

-

m/z = 139: Loss of the nitro group (-NO₂) from the molecular ion.

-

m/z = 123: Loss of the nitro group and an oxygen atom.

-

m/z = 93: Formation of the phenoxy radical cation.

-

Trustworthiness: The fragmentation of aromatic nitro compounds often involves the loss of NO₂ (46 Da) and NO (30 Da). The cleavage alpha to the ether oxygen is a characteristic fragmentation pathway for ethers.

Conclusion

The spectroscopic data of (R)-((4-nitrophenoxy)methyl)oxirane, as detailed in this guide, provide a unique fingerprint for its identification and characterization. The combination of NMR, IR, and MS techniques allows for a comprehensive structural elucidation, confirming the presence of the key functional groups—the epoxide, the 4-nitrophenoxy moiety, and the overall molecular framework. The step-by-step protocols and interpretive rationale presented herein are intended to empower researchers to confidently analyze this and similar chiral synthons, ensuring the quality and integrity of their materials in the pursuit of novel chemical entities.

References

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 147858, (R)-((4-nitrophenoxy)methyl)oxirane. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21327, 2-((4-Nitrophenoxy)methyl)oxirane. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of (R)-((4-nitrophenoxy)methyl)oxirane

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-((4-nitrophenoxy)methyl)oxirane, a chiral epoxide-containing molecule, is positioned within a class of compounds recognized for their potent inhibitory effects on soluble epoxide hydrolase (sEH). This enzyme plays a pivotal role in the metabolic degradation of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By inhibiting sEH, compounds like (R)-((4-nitrophenoxy)methyl)oxirane are hypothesized to elevate the bioavailability of EETs, thereby augmenting their beneficial anti-inflammatory, vasodilatory, and analgesic effects. This in-depth technical guide elucidates the core mechanism of action of (R)-((4-nitrophenoxy)methyl)oxirane as a putative sEH inhibitor. It delves into the causality behind experimental approaches to characterize its activity, provides detailed protocols for its evaluation, and contextualizes its potential therapeutic applications within the broader landscape of sEH inhibition. While specific inhibitory constants for this particular enantiomer are not widely published, this guide synthesizes the current understanding of its chemical class to provide a robust framework for its investigation.

Introduction: The Significance of Soluble Epoxide Hydrolase Inhibition

The soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that catalyzes the hydrolysis of epoxides to their corresponding vicinal diols.[1][2] Of particular physiological significance is its role in the metabolism of epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 epoxygenases.[3] EETs are potent signaling molecules with a range of protective cardiovascular and anti-inflammatory effects.[2] However, their in vivo half-life is short due to rapid conversion to less active dihydroxyeicosatrienoic acids (DHETs) by sEH.[3]

The inhibition of sEH has therefore emerged as a compelling therapeutic strategy for a variety of human diseases, including hypertension, inflammation, and neuropathic pain.[2][3] By preventing the degradation of EETs, sEH inhibitors effectively increase the levels of these beneficial lipids, thereby amplifying their downstream signaling effects.

(R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl p-nitrophenyl ether, belongs to the class of glycidyl ethers, which are known to interact with epoxide hydrolases. Its chemical structure, featuring a reactive epoxide ring and an aromatic nitrophenyl group, suggests its potential as an inhibitor of sEH. This guide will explore the molecular mechanisms that likely underpin this inhibitory activity.

The Core Mechanism: Covalent Inhibition of Soluble Epoxide Hydrolase

The primary mechanism of action for epoxide-containing compounds like (R)-((4-nitrophenoxy)methyl)oxirane is the covalent, irreversible inhibition of the sEH enzyme. The catalytic cycle of sEH involves a two-step process that proceeds through a covalent ester intermediate.

The Catalytic Dyad and Nucleophilic Attack

The active site of sEH contains a catalytic dyad, not a triad as in many hydrolases, consisting of an aspartate residue (Asp333 in human sEH) that acts as a nucleophile, and a histidine residue (His523) that activates a water molecule for the final hydrolysis step.[1] The process is initiated by the protonation of the epoxide oxygen by one or two tyrosine residues (Tyr381 and Tyr465) in the active site.[1] This protonation enhances the electrophilicity of one of the epoxide carbons.

Subsequently, the carboxylate side chain of Asp333 performs a nucleophilic attack on one of the now highly electrophilic carbons of the epoxide ring. This results in the opening of the epoxide ring and the formation of a covalent ester intermediate between the inhibitor and the enzyme.

Irreversible Inhibition

The formation of this covalent bond is the basis for the irreversible inhibition of sEH by epoxide-containing compounds. The stability of the resulting ester linkage effectively renders the enzyme inactive, as it can no longer participate in the hydrolysis of its natural substrates, the EETs. The (R)-stereochemistry of the oxirane is likely a key determinant of the efficiency and selectivity of this interaction, as the precise orientation of the inhibitor within the enzyme's active site is critical for the nucleophilic attack to occur.

Downstream Signaling Consequences of sEH Inhibition

The inhibition of sEH by (R)-((4-nitrophenoxy)methyl)oxirane is expected to lead to a significant increase in the circulating and tissue levels of EETs. This, in turn, modulates a cascade of downstream signaling pathways, primarily contributing to anti-inflammatory and vasodilatory responses.

The Anti-Inflammatory Cascade

Elevated EET levels have been shown to exert potent anti-inflammatory effects through several mechanisms:

-

Inhibition of NF-κB Signaling: EETs can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[3] This leads to a downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Activation of PPARs: Epoxyeicosatrienoic acids can act as endogenous ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[3] Activation of these nuclear receptors leads to the transcriptional repression of inflammatory genes.

Vasodilatory Effects and Blood Pressure Regulation

EETs are potent vasodilators, and their accumulation following sEH inhibition contributes to a reduction in blood pressure. This effect is mediated primarily through the activation of calcium-activated potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Experimental Protocols for Characterizing (R)-((4-nitrophenoxy)methyl)oxirane Activity

The inhibitory potential of (R)-((4-nitrophenoxy)methyl)oxirane against sEH can be quantitatively assessed using a variety of in vitro assays. Fluorescence-based assays are particularly well-suited for high-throughput screening and detailed kinetic analysis due to their sensitivity and convenience.

Fluorescence-Based sEH Inhibition Assay

This protocol describes a common method for determining the IC50 value of a putative sEH inhibitor using a fluorogenic substrate.

4.1.1. Materials and Reagents

-

Recombinant human soluble epoxide hydrolase (sEH)

-

(R)-((4-nitrophenoxy)methyl)oxirane (test inhibitor)

-

Known potent sEH inhibitor (positive control, e.g., AUDA)

-

Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[4][5]

-

Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)[6][7]

4.1.2. Experimental Workflow

4.1.3. Step-by-Step Methodology

-

Prepare Inhibitor Dilutions: Create a serial dilution of (R)-((4-nitrophenoxy)methyl)oxirane in DMSO. A typical starting concentration for the stock solution is 10 mM.

-

Prepare Reagent Working Solutions:

-

Dilute the recombinant human sEH in Assay Buffer to the desired final concentration (e.g., 1-10 nM).

-

Dilute the PHOME substrate in Assay Buffer to the desired final concentration (e.g., 5-10 µM).

-

-

Assay Plate Setup: In a 96-well black microplate, add the following to each well:

-

1 µL of the inhibitor dilution (or DMSO for the no-inhibitor control).

-

A volume of the sEH working solution.

-

Assay Buffer to bring the total volume to a pre-determined amount (e.g., 150 µL).

-

Include wells for a positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add a specific volume of the PHOME substrate working solution to each well to initiate the enzymatic reaction (e.g., 50 µL).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a microplate reader. Readings can be taken kinetically over a period of 10-30 minutes or as an endpoint measurement after a fixed incubation time.

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor (DMSO) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantitative Data Summary (Hypothetical)

| Compound | Target | IC50 (nM) | Assay Method |

| (R)-((4-nitrophenoxy)methyl)oxirane | Human sEH | [Expected in low nM to µM range] | Fluorescence-based |

| Analog A (less substituted) | Human sEH | 500 | Fluorescence-based |

| Analog B (more lipophilic) | Human sEH | 50 | Fluorescence-based |

| Analog C (different stereoisomer) | Human sEH | >10,000 | Fluorescence-based |

| AUDA (positive control) | Human sEH | 2-5 | Fluorescence-based |

Conclusion and Future Directions

(R)-((4-nitrophenoxy)methyl)oxirane is a promising candidate for the inhibition of soluble epoxide hydrolase based on its chemical structure and the well-established mechanism of action of related epoxide-containing compounds. Its ability to covalently modify the active site of sEH is expected to lead to an increase in the bioavailability of protective epoxyeicosatrienoic acids, thereby offering potential therapeutic benefits in inflammatory and cardiovascular diseases.

Further research is critically needed to definitively characterize the inhibitory potency of (R)-((4-nitrophenoxy)methyl)oxirane. The experimental protocols outlined in this guide provide a clear path for determining its IC50 value and elucidating its kinetic parameters. Moreover, co-crystallization studies of this compound with sEH would provide invaluable structural insights into its binding mode and could guide the design of next-generation, more potent, and selective sEH inhibitors. As the field of sEH inhibition continues to advance, a thorough understanding of the mechanism of action of compounds like (R)-((4-nitrophenoxy)methyl)oxirane will be essential for the successful development of novel therapeutics.

References

-

Gomez, G. A., et al. (2004). Human soluble epoxide hydrolase: structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Journal of Biological Chemistry, 279(27), 28911-28916. [Link]

-

Inceoglu, B., et al. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Expert Opinion on Drug Discovery, 7(9), 747-760. [Link]

-

Kitamura, S., et al. (2014). Structural insights into binding of inhibitors to soluble epoxide hydrolase gained by fragment screening and X-ray crystallography. Bioorganic & Medicinal Chemistry Letters, 24(10), 2268-2273. [Link]

-

Shen, H. C. (2010). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 53(18), 6133-6150. [Link]

-

Morisseau, C., et al. (2010). Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides. Chemical Biology & Drug Design, 76(2), 167-172. [Link]

-

Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 71-80. [Link]

-

Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]

-

Kim, I. H., et al. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules, 28(7), 3045. [Link]

-

Huang, C. H., et al. (2014). Combination of chiral linkers with thiophenecarboximidamide heads to improve the selectivity of inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 57(21), 8868-8877. [Link]

-

Wang, H. L., et al. (2015). Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola. Applied Microbiology and Biotechnology, 99(19), 8031-8041. [Link]

-

Schiøtt, B., et al. (2004). Reaction mechanism of soluble epoxide hydrolase: insights from molecular dynamics simulations. Journal of the American Chemical Society, 126(25), 7913-7924. [Link]

-

Lee, K. S., et al. (2019). Inhibition of soluble epoxide hydrolase by phytochemical constituents of the root bark of Ulmus davidiana var. japonica. Scientific Reports, 9(1), 18456. [Link]

-

Liu, J. Y., et al. (2014). Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. Journal of Medicinal Chemistry, 57(20), 8496-8507. [Link]

-

Tripathi, A., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(5), 527-545. [Link]

-

Mondal, S., et al. (2023). In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Ulu, A., et al. (2011). Inhibition of the soluble epoxide hydrolase by tyrosine nitration. Journal of Biological Chemistry, 286(27), 24371-24381. [Link]

-

Shakhmaeva, I. I., et al. (2022). Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. Pharmaceuticals, 15(9), 1133. [Link]

-

Kim, J. A., et al. (2024). The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells. International Journal of Molecular Sciences, 25(8), 4387. [Link]

-

Seela, F., et al. (1988). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 31(4), 778-782. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl glycidyl ether. PubChem Compound Database. [Link]

-

Lee, M., et al. (2005). Synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes as selective gelatinase inhibitors. Organic Letters, 7(20), 4463-4465. [Link]

Sources

- 1. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BENZYL 4-NITROPHENYL ETHER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sapphire North America [sapphire-usa.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Biological Activity of (R)-((4-nitrophenoxy)methyl)oxirane

For correspondence: [AI Assistant's Contact Information]

Abstract

(R)-((4-nitrophenoxy)methyl)oxirane, a chiral epoxide, serves as a valuable molecular probe for investigating the mechanism and enantioselectivity of epoxide hydrolases. This technical guide provides a comprehensive overview of its primary biological activity as a substrate for potato (Solanum tuberosum) epoxide hydrolase 1 (StEH1), a member of the α/β-hydrolase fold family of enzymes. We will delve into the mechanistic underpinnings of this interaction, present detailed protocols for assessing its enzymatic conversion, and explore the broader context of epoxide hydrolase modulation in drug discovery and development. Furthermore, this guide will touch upon the potential applications of its downstream metabolic products, specifically the corresponding β-amino alcohols, as scaffolds for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's utility in enzymology and medicinal chemistry.

Introduction: The Significance of Epoxide Hydrolases and their Probes

Epoxide hydrolases (EHs) are ubiquitous enzymes that play a critical role in the metabolism of a wide array of endogenous and xenobiotic compounds.[1] By catalyzing the hydrolysis of epoxides to their corresponding vicinal diols, they are pivotal in detoxification pathways. However, their activity also modulates signaling pathways through the metabolism of lipid-derived epoxides, such as epoxyeicosatrienoic acids (EETs). Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of human diseases, including hypertension, inflammation, and neurodegenerative disorders.[2][3] The development of potent and selective sEH inhibitors is an active area of pharmaceutical research.

To elucidate the intricate mechanisms of these enzymes and to screen for novel inhibitors, specific chemical tools are indispensable. (R)-((4-nitrophenoxy)methyl)oxirane, hereafter referred to as (R)-NPO, is one such tool. Its defined stereochemistry and the presence of a chromogenic leaving group upon enzymatic action make it a valuable substrate for studying the kinetics and stereoselectivity of epoxide hydrolases, particularly the well-characterized potato epoxide hydrolase, StEH1.

Molecular Profile of (R)-((4-nitrophenoxy)methyl)oxirane

| Property | Value | Source |

| IUPAC Name | (2R)-2-[(4-nitrophenoxy)methyl]oxirane | [4] |

| Synonyms | (R)-NPO, (R)-Glycidyl 4-nitrophenyl ether, 1,2-Epoxy-3-(p-nitrophenoxy)propane, (R)- | [4] |

| CAS Number | 125279-81-4 | [4] |

| Molecular Formula | C₉H₉NO₄ | [4] |

| Molecular Weight | 195.17 g/mol | [4] |

| Appearance | Typically a solid | [5] |

| SMILES | C1COC2=CC=C(C=C2)[O-] | [4] |

Primary Biological Activity: A Substrate for Potato Epoxide Hydrolase (StEH1)

The most well-documented biological activity of (R)-NPO is its role as a substrate for the soluble epoxide hydrolase from Solanum tuberosum (StEH1).[6] This enzyme, like other α/β-hydrolase fold epoxide hydrolases, employs a two-step catalytic mechanism.

The Catalytic Mechanism of StEH1: A Two-Step Process

The hydrolysis of epoxides by StEH1 proceeds through the formation of a covalent alkyl-enzyme intermediate.[2][6] This mechanism is crucial for understanding the interaction of (R)-NPO with the enzyme.

-

Alkylation Step: A nucleophilic residue in the enzyme's active site, typically an aspartate, attacks one of the carbon atoms of the oxirane ring. This results in the opening of the epoxide and the formation of a covalent ester intermediate.

-

Hydrolysis Step: A water molecule, activated by a charge-relay system involving a histidine and another acidic residue, attacks the ester linkage, cleaving the product from the enzyme and regenerating the active site. For many substrates of StEH1, this hydrolysis step is rate-limiting.[2][6]

Enantioselectivity and Substrate Specificity

StEH1 exhibits enantioselectivity, meaning it preferentially metabolizes one enantiomer of a chiral epoxide over the other. While detailed kinetic parameters for (R)-NPO with StEH1 are not as extensively reported as for other substrates like trans-stilbene oxide (TSO), studies have quantified its rate of hydrolysis.[6] The specific activity of wild-type StEH1-5H towards racemic 1,2-epoxy-3-(4-nitrophenoxy)propane (NPEP) has been measured, providing a baseline for its reactivity.[6]

Table 1: Specific Activity of StEH1-5H with Various Epoxide Substrates

| Substrate | Concentration (µM) | Specific Activity (µmol·min⁻¹·mg⁻¹) |

| rac-NPEP | 500 | Not explicitly quantified but activity detected |

| R,R-TSO | 20 | 43 |

| S,S-TSO | 20 | 3 |

| rac-4-NSO | 200 | Activity Detected |

Data adapted from Elfström and Widersten (2005).[6]

The 4-nitrophenyl group in (R)-NPO is thought to influence its binding within the active site of StEH1, though it results in a significantly higher Kₘ value compared to substrates with an additional phenyl ring like TSO, suggesting weaker binding affinity.[7]

Hypothetical Binding of (R)-NPO in the StEH1 Active Site

In the absence of a co-crystal structure of StEH1 with (R)-NPO, a model of its binding can be inferred from the known structure of the enzyme and docking studies with other substrates.[7] The active site of StEH1 is located in a buried cavity. The (R)-NPO molecule likely orients itself with the oxirane ring positioned near the catalytic triad. The 4-nitrophenoxy group would extend into a more hydrophobic region of the active site pocket. The precise orientation of the oxirane ring relative to the nucleophilic aspartate dictates the regioselectivity of the ring-opening reaction.

Experimental Protocols for Assessing Biological Activity

The interaction of (R)-NPO with epoxide hydrolases can be quantitatively assessed using spectrophotometric assays. The release of the 4-nitrophenolate anion upon hydrolysis of the corresponding diol results in a measurable increase in absorbance.

Spectrophotometric Assay for Epoxide Hydrolase Activity

This protocol is adapted from established methods for assaying epoxide hydrolase activity using chromogenic substrates.[8][9][10]

Principle:

The enzymatic hydrolysis of (R)-NPO yields 3-(4-nitrophenoxy)propane-1,2-diol. The concentration of the product can be determined by monitoring the increase in absorbance of the released 4-nitrophenolate at a specific wavelength (typically around 405 nm) under basic conditions.

Materials:

-

Purified StEH1 or other epoxide hydrolase

-

(R)-((4-nitrophenoxy)methyl)oxirane

-

Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4

-

Stop Solution: e.g., 1 M NaOH

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Prepare Reagents:

-

Dissolve (R)-NPO in a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a stock solution.

-

Dilute the enzyme to the desired concentration in ice-cold assay buffer.

-

-

Assay Setup:

-

In a microplate well or a cuvette, add the assay buffer.

-

Add a small volume of the (R)-NPO stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

-

Initiate Reaction:

-

Add the enzyme solution to the pre-warmed substrate mixture to start the reaction.

-

-

Monitor Reaction:

-

For a continuous assay, monitor the increase in absorbance at 405 nm over time.

-

For an endpoint assay, allow the reaction to proceed for a fixed time, then add the stop solution to quench the reaction and develop the color of the 4-nitrophenolate. Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the absorbance versus time plot.

-

Use the molar extinction coefficient of 4-nitrophenolate under the assay conditions to convert the rate of change in absorbance to the rate of product formation.

-

Determine kinetic parameters (Kₘ and Vₘₐₓ) by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Broader Implications and Future Directions

(R)-NPO as a Tool for Inhibitor Screening

While primarily a substrate, (R)-NPO can be used in competitive inhibitor screening assays. A potential inhibitor would compete with (R)-NPO for binding to the active site, leading to a decrease in the rate of 4-nitrophenolate release. This provides a straightforward method for high-throughput screening of compound libraries for novel epoxide hydrolase inhibitors.

Synthetic Utility: Precursor to Biologically Active β-Amino Alcohols

The epoxide moiety of (R)-NPO is a versatile functional group for chemical synthesis. Ring-opening of the epoxide with various amines can generate a library of chiral β-amino alcohols.[11] These scaffolds are present in numerous biologically active molecules, including some with antimicrobial and anticancer properties.[12][13][14] The synthesis of 1-amino-3-(4-nitrophenoxy)propan-2-ol and its derivatives from (R)-NPO offers a pathway to new chemical entities with potential therapeutic applications.[15] Further investigation into the biological activities of these derivatives is a promising avenue for future research.

Conclusion

(R)-((4-nitrophenoxy)methyl)oxirane is a valuable chemical probe with well-defined interactions with potato epoxide hydrolase, StEH1. Its utility as a substrate in spectrophotometric assays provides a robust platform for studying enzyme kinetics and for screening potential inhibitors. Beyond its role in fundamental enzymology, its synthetic accessibility makes it a useful precursor for the generation of novel β-amino alcohol derivatives with the potential for diverse biological activities. This guide has provided a comprehensive overview of the core biological activity of (R)-NPO, detailed experimental approaches for its study, and highlighted its potential in the broader field of drug discovery and development.

References

-

Elfström, L., & Widersten, M. (2005). Catalysis of potato epoxide hydrolase, StEH1. Biochemical Journal, 390(Pt 2), 633–640. [Link]

-

Dietze, E. C., Kuwano, E., & Hammock, B. D. (1994). Spectrophotometric substrates for cytosolic epoxide hydrolase. Analytical Biochemistry, 216(1), 176–187. [Link]

-

PubChem. (n.d.). (R)-2-((4-Nitrophenoxy)methyl)oxirane. Retrieved from [Link]

-

PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. Retrieved from [Link]

-

Kim, I.-H., Lee, J.-H., & Lee, J.-Y. (2019). Inhibition of soluble epoxide hydrolase by phytochemical constituents of the root bark of Ulmus davidiana var. japonica. Scientific Reports, 9(1), 1-9. [Link]

-

Bhat, S., et al. (2018). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Molecules, 23(10), 2465. [Link]

-

Nakamura, T., et al. (2006). X-ray structure of potato epoxide hydrolase sheds light on substrate specificity in plant enzymes. FEBS Letters, 580(1), 155-160. [Link]

-

Doderer, K., et al. (2003). Spectrophotometric assay for epoxide hydrolase activity toward any epoxide. Analytical Biochemistry, 321(1), 131-134. [Link]

-

Mateo, C., Archelas, A., & Furstoss, R. (2003). A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity. Analytical Biochemistry, 314(1), 135-141. [Link]

-

UniProt. (n.d.). Soluble epoxide hydrolase - Solanum tuberosum (Potato). Retrieved from [Link]

-

Fleming, I. (2004). Inhibition of the Soluble Epoxide Hydrolase by Tyrosine Nitration. Journal of Biological Chemistry, 279(21), 22649-22655. [Link]

-

CAS Common Chemistry. (n.d.). 2-[(4-Nitrophenoxy)methyl]oxirane. Retrieved from [Link]

-

PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. Retrieved from [Link]

-

Bhagavathula, D., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 136-147. [Link]

-

Khan, I., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1-13. [Link]

-

Bell, F. W., et al. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Chemistry Central Journal, 6(1), 1-8. [Link]

-

Bell, F. W., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Royal Society Open Science, 5(4), 172023. [Link]

-

ResearchGate. (n.d.). Biologically active amino alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β-amino alcohol derivatives. Retrieved from [Link]

-

American Elements. (n.d.). 1-amino-3-(4-nitrophenoxy)propan-2-ol hydrochloride. Retrieved from [Link]

-

Szajnman, S. H., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(10), 3254. [Link]

-

IUBMB Enzyme Nomenclature. (n.d.). EC 3.3.2.9. Retrieved from [Link]

-

Mucha, A., et al. (2011). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 15(16), 2846-2867. [Link]

Sources

- 1. EC 3.3.2.9 [iubmb.qmul.ac.uk]

- 2. Catalysis of potato epoxide hydrolase, StEH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalysis of potato epoxide hydrolase, StEH1 [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Catalysis of potato epoxide hydrolase, StEH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray structure of potato epoxide hydrolase sheds light on substrate specificity in plant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrophotometric substrates for cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. americanelements.com [americanelements.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Chiral β-Amino Alcohols via Epoxide Ring-Opening

Introduction: The Central Role of Chiral β-Amino Alcohols

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry and organic synthesis.[1] These structures form the core of numerous pharmaceuticals, most notably the entire class of β-adrenergic receptor blockers (β-blockers) used to manage cardiovascular diseases.[2][3] Furthermore, their utility extends to being indispensable chiral auxiliaries and building blocks for the synthesis of unnatural amino acids and other complex, biologically active molecules.[4][5]

The development of stereoselective routes to these compounds is of paramount importance, as the biological activity often resides in a single enantiomer.[6] For instance, the (S)-enantiomer is typically the active form for most β-blockers.[7][8] The asymmetric ring-opening (ARO) of epoxides with amines stands out as the most direct and atom-economical method for their preparation.[9]

This application note provides a detailed guide to the synthesis of chiral β-amino alcohols using the versatile chiral building block, (R)-((4-nitrophenoxy)methyl)oxirane, also known as (R)-glycidyl 4-nitrophenyl ether.[10] This enantiopure epoxide offers a robust and reliable platform for introducing the requisite stereochemistry, enabling a highly regioselective and stereospecific reaction to access the desired (S)-β-amino alcohol products.

The Underlying Chemistry: Mechanism and Selectivity

The cornerstone of this synthetic strategy is the nucleophilic ring-opening of the epoxide by an amine. The reaction's success hinges on its predictable and high fidelity in terms of both regio- and stereoselectivity.

Causality of Experimental Choices: The choice of an (R)-configured terminal epoxide is deliberate. The reaction proceeds via a classic SN2 mechanism. The amine, acting as the nucleophile, preferentially attacks the least sterically hindered carbon atom of the epoxide ring. In the case of (R)-((4-nitrophenoxy)methyl)oxirane, this is the terminal methylene carbon (C1). This inherent preference ensures high regioselectivity, obviating the need for complex directing groups or catalysts in many cases.[11]

The SN2 attack inherently causes an inversion of stereochemistry at the center of attack. However, since the attack occurs at the achiral C1 position, the original stereocenter at C2 remains untouched throughout the reaction. The result is a clean transfer of chirality from the starting material to the product, yielding a β-amino alcohol with a defined (S)-configuration at the newly formed secondary alcohol center.

The 4-nitrophenoxy group serves primarily as an aryloxy moiety that is characteristic of many aryloxypropanolamine β-blockers. While it can function as a leaving group in other contexts, in this aminolysis reaction, it remains part of the final molecular structure.

Sources

- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]